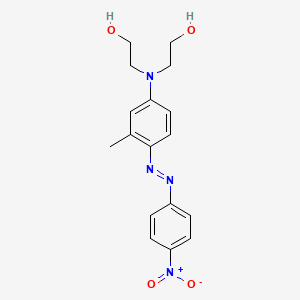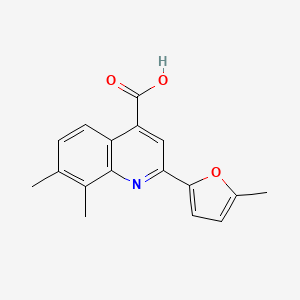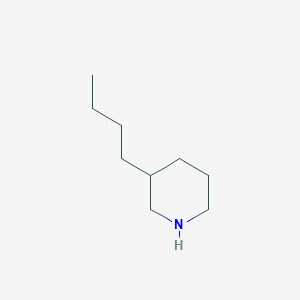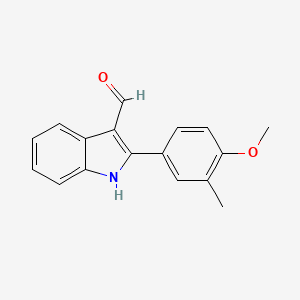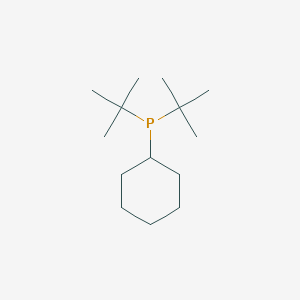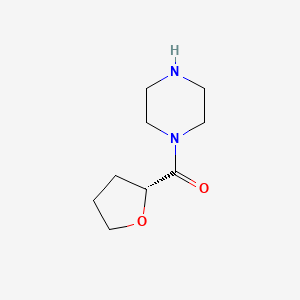
1-((四氢呋喃-2-基)羰基)哌嗪,(2R)-
描述
“1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” is an intermediate of terazosin hydrochloride . It has also been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives as inhibitors of leukotriene biosynthesis in human neutrophils .
Synthesis Analysis
The synthesis of “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” involves the reaction of tetrahydrofuran-2-carboxylic acid, piperazine, and 1,1,1,3,3,3-hexamethyldisilazane . This compound is also an impurity in the synthesis of Terazosin, an α-1-adrenergic blocker related to prazosin .Molecular Structure Analysis
The molecular formula of “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” is C9H16N2O2 . The molecular weight is 184.24 .Chemical Reactions Analysis
As an intermediate, “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” is used in the synthesis of other compounds. For instance, it has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives .Physical And Chemical Properties Analysis
The physical state of “1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” at 20°C is liquid . It has a boiling point of 125°C at 0.2 mmHg . The specific gravity at 20/20 is 1.17 , and the refractive index is 1.52 .科学研究应用
Intermediate in Terazosin Hydrochloride Synthesis
This compound serves as an intermediate in the synthesis of terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia .
Inhibitors of Leukotriene Biosynthesis
It has been utilized as a reactant for preparing pyrazol-3-propanoic acid derivatives, which act as inhibitors of leukotriene biosynthesis in human neutrophils .
Anticancer Agent Research
Piperazine derivatives, including those with the tetrahydrofuran carbonyl function, have been explored for their potential anticancer properties. They have been tested against various cancer cell lines, indicating a broader application in cancer research .
安全和危害
属性
IUPAC Name |
[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
CAS RN |
412334-56-6 | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


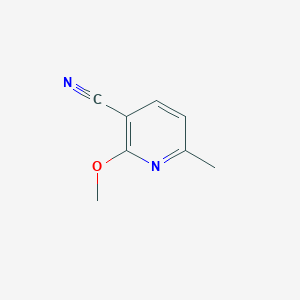

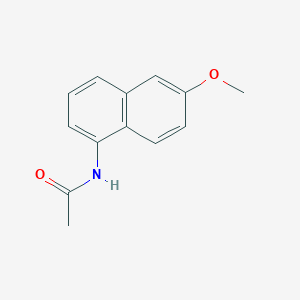
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)
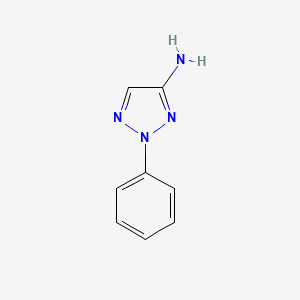
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

